![molecular formula C24H19NO8S2 B569192 2-[(5-苊酰氨基羰基)乙基]甲烷硫酸酯 CAS No. 351330-42-2](/img/structure/B569192.png)

2-[(5-苊酰氨基羰基)乙基]甲烷硫酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

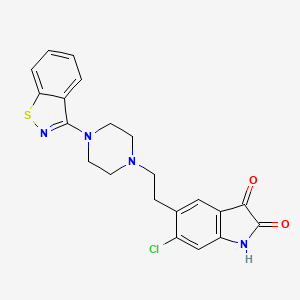

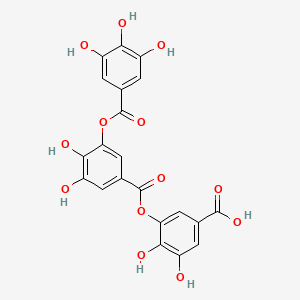

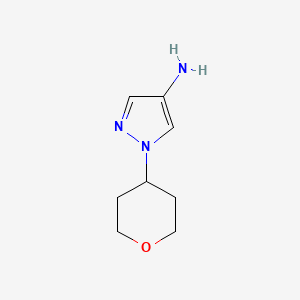

2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate, also known as MTS-4-Fluorescein, is a compound with the molecular formula C24H19NO8S2 and a molecular weight of 513.54 . It is used to label thiols such as the cysteine side chains in proteins .

Physical And Chemical Properties Analysis

This compound is a powder with a fluorescence λex492 nm; λem516 nm in 0.1 M phosphate pH 7.0 . It is suitable for coupling to thiols and should be stored at −20°C .科学研究应用

Fluorescent Probes

“2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate” is a type of fluorescent probe . Fluorescent probes are used in various fields of scientific research, including biology and chemistry, to detect, identify, and observe biological activities such as cellular processes.

Ion Channel Research

This compound is particularly useful in ion channel research . Ion channels are pore-forming proteins that help establish and control the small voltage gradient across the plasma membrane of cells. They are key components in a wide variety of biological processes.

Protein Topology Research

“2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate” is also used in protein topology research . Protein topology refers to the arrangement of the secondary structure elements in three-dimensional protein structures. Understanding protein topology is crucial for understanding the function of proteins.

Real-Time Monitoring of Conformational Changes

The compound may find application in the real-time monitoring of conformational changes . This is due to its ability to change its fluorescence during a conformational change when coupled to introduced cysteines. This can provide valuable insights into the dynamic processes of biomolecules.

Information Regarding Distances and Molecular Motion

The fluorescence lifetime of “2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate” may yield information regarding distances and molecular motion in a protein molecule . This can be particularly useful in the study of protein dynamics and interactions.

作用机制

Target of Action

The primary targets of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate are thiol groups in proteins . This compound is a thiol-specific fluorescent probe, which means it specifically binds to the sulfur atom of the thiol group in cysteine residues of proteins . These proteins can include ion channels and other proteins involved in cellular signaling .

Mode of Action

2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate interacts with its targets by forming a covalent bond with the thiol group of cysteine residues . This interaction results in the attachment of a fluorescein moiety to the protein, which can change its fluorescence during a conformational change . This property makes it useful for real-time monitoring of conformational changes in proteins .

Biochemical Pathways

The exact biochemical pathways affected by 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate depend on the specific proteins it targets. Given its application in ion channel and protein topology research , it can be inferred that it may affect pathways involving ion transport and signal transduction. The downstream effects would depend on the specific roles of the targeted proteins in these pathways.

Result of Action

The molecular and cellular effects of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate’s action primarily involve changes in fluorescence of the targeted proteins during conformational changes . This can provide valuable information about protein structure and function, including distances and molecular motion within a protein molecule .

属性

IUPAC Name |

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO8S2/c1-35(30,34)31-9-8-22(28)25-13-2-5-17-16(10-13)23(29)33-24(17)18-6-3-14(26)11-20(18)32-21-12-15(27)4-7-19(21)24/h2-7,10-12,26-27H,8-9H2,1H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLANDIIUCOYENI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=S)OCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 91448403 | |

Q & A

Q1: How does 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl methanethiosulfonate help us understand the dynamics of the acetylcholine-binding protein?

A: This compound acts as a molecular reporter by attaching to specific cysteine residues introduced into the acetylcholine-binding protein through site-directed mutagenesis []. By attaching the fluorophore to different locations on the protein (loop C, β strands, and loops near the binding site), researchers can monitor the movement and flexibility of these regions using time-resolved fluorescence anisotropy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B569113.png)